Protein E7(43-62) is a short peptide derived from the E7 oncoprotein of human papillomavirus, specifically spanning amino acid residues 43 to 62. This peptide has garnered attention for its potential anti-tumor properties and its role in modulating immune responses. The E7 protein itself is a critical factor in the life cycle of human papillomavirus, particularly in high-risk strains associated with cervical cancer. The E7 protein is known to interact with various cellular pathways, leading to oncogenic transformations.
The E7 protein originates from human papillomavirus, a virus that infects epithelial tissues and can lead to the development of cancers, particularly cervical cancer. The specific peptide E7(43-62) is synthesized for research and therapeutic applications, often using solid-phase peptide synthesis techniques.
Protein E7(43-62) is classified as a peptide derived from a viral oncoprotein. It falls under the categories of viral proteins and potential therapeutic agents due to its implications in cancer treatment and immune modulation.
The synthesis of Protein E7(43-62) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.
The molecular structure of Protein E7(43-62) consists of a linear sequence of amino acids that may exhibit specific conformational properties influencing its biological activity. The peptide's sequence plays a crucial role in its interaction with cellular targets.
Protein E7(43-62) can participate in various biochemical interactions within host cells. Its primary reactions involve binding to cellular proteins, particularly those involved in cell cycle regulation and immune response modulation.
The mechanism through which Protein E7(43-62) exerts its effects primarily involves interference with tumor suppressor functions and immune evasion strategies.
Protein E7(43-62) has several applications in scientific research and potential therapeutic contexts:
The HPV life cycle is intricately coupled to the differentiation program of host keratinocytes. Within basal epithelial cells, the virus maintains its genome as low-copy episomes. E7(43-62) plays a pivotal role in disrupting the normal link between cellular differentiation and proliferation. Its core function involves reprogramming host cell cycle checkpoints to create an S-phase-like environment conducive to viral replication in differentiating keratinocytes, which would otherwise exit the cell cycle [1] [5] [9].
Central to this activity is the LXCXE motif (residues 21-25 in full-length E7, with flanking residues within 43-62 contributing to structural stability and interaction dynamics). This motif enables E7 to target key host regulatory proteins. During the productive viral life cycle, transient expression of E7, facilitated by this region, allows limited viral genome amplification without immediate transformation. However, dysregulation of E7 expression, frequently occurring through viral genome integration into the host chromosome and disruption of the E2 repressor gene, leads to constitutive overexpression. This overexpression drives sustained proliferation and represents the critical initial step toward malignant transformation [1] [4] [5]. The C-terminal zinc-binding domain (residues beyond 62 but structurally coordinated with CR2) further stabilizes E7 interactions and influences subcellular localization, including nuclear-cytoplasmic shuttling mediated by a nuclear export signal (residues 76-84) [6] [10].
The LXCXE motif within E7(43-62) mediates high-affinity binding to the retinoblastoma tumor suppressor protein (pRB) and related pocket proteins p107 and p130. This interaction is fundamental to E7's oncogenic potential. Biochemical analyses demonstrate that high-risk HPV E7 proteins bind pRB with significantly greater affinity than low-risk counterparts, correlating directly with their transforming capacity [2] [6] [9].
Binding of E7(43-62) to pRB disrupts the pRB-E2F transcriptional repressor complex, leading to the liberation of E2F transcription factors. Consequently, genes required for S-phase entry (e.g., cyclins, DNA replication enzymes) are constitutively expressed, driving unscheduled proliferation [2] [3]. Beyond mere sequestration, E7 binding triggers ubiquitin-mediated proteasomal degradation of pRB. This degradation is facilitated by E7's recruitment of cullin 2 (CUL2)-based ubiquitin ligase complexes via sequences in the CR1 homology domain, functionally linked to the CR2 domain [2] [3]. The adjacent casein kinase II (CKII) phosphorylation site (e.g., Ser48 in HPV16 E7) modulates the stability and functional interactions of the E7-pRB complex. Phosphorylation at this site enhances E7's transforming activity and potentially influences its affinity for pRB and other targets [6] [9].
While E7(43-62) primarily targets pRB, its cooperation with the HPV E6 oncoprotein (which primarily degrades p53) is essential for full transformation. E7-mediated disruption of pRB function activates p53-dependent apoptosis. E6 counteracts this by degrading p53, enabling survival of cells with deregulated proliferation [1] [3] [7].
Table 1: Key Functional Domains and Motifs within the HPV E7 Oncoprotein and Association with E7(43-62)
Domain/Motif | Location | Functional Significance | Role in E7(43-62) Context |
---|---|---|---|
CR1 Homology | N-terminal (~a.a. 1-20) | pRB degradation, binds ubiquitin ligases | Flanks and functionally cooperates with CR2 |
LXCXE Motif | Core CR2 (~a.a. 21-25) | High-affinity pRB/pocket protein binding | Central interaction interface within E7(43-62) |
CKII Site | CR2 (e.g., HPV16 S48) | Phosphorylation modulates stability/function | Critical post-translational modification site |
Zinc-Binding Domain | C-terminal (CXXC x 2) | Dimerization?, protein interactions | Stabilizes CR2 structure; influences function |
Nuclear Export Signal | ~a.a. 76-84 | Cytoplasmic shuttling | Located downstream but impacts overall localization |
E7(43-62) contributes significantly to E7's ability to subvert keratinocyte differentiation. Normally, basal keratinocytes committed to differentiation withdraw from the cell cycle. E7 expression, mediated through its CR2 domain, blocks this cell cycle exit by inactivating pRB and related pocket proteins. This forces differentiating cells to re-enter the S-phase, creating an environment permissive for viral DNA amplification in the upper epithelial layers [1] [4] [5].
Beyond pRB inactivation, E7(43-62) facilitates interactions with other regulators of differentiation. E7 can associate with histone deacetylases (HDACs) and components of chromatin remodeling complexes (e.g., Mi2β of the NuRD complex). While these interactions primarily involve the C-terminal domain, the integrity of the CR2 domain, including residues within E7(43-62), is often required for the overall structural stability necessary for these functions [3] [6]. This contributes to the epigenetic reprogramming of host cells, further repressing differentiation genes and maintaining a proliferative state. The combined effects result in the characteristic histopathological features of HPV-induced lesions: epithelial hyperplasia, nuclear abnormalities, and disordered maturation [1] [4].
A critical oncogenic activity of high-risk HPV E7, significantly potentiated by the functions residing within the CR2 domain (including E7(43-62)), is the induction of genomic instability. This provides the host cell with genetic alterations necessary for malignant progression [3] [7].
E7 expression, particularly via its pRB-degrading activity, uncouples centrosome duplication from the cell division cycle. Centrosomes, which organize the mitotic spindle, normally duplicate once per cell cycle. E7 expression leads to centrosome overduplication, resulting in the formation of multipolar spindles during mitosis. This causes unequal chromosome segregation, aneuploidy, and chromosomal breakage [3] [7]. Research demonstrates that HPV-16 E7 alone can rapidly induce abnormal centrosome duplication, while the cooperative action of E6 enhances this effect and promotes survival of cells with aberrant mitoses. Low-risk HPV E7 proteins (e.g., HPV-6) lack this potent activity [7].
Furthermore, E7 expression induces DNA replication stress. By forcing quiescent or differentiating cells into S-phase, E7 creates conditions where DNA replication is initiated under suboptimal conditions, potentially leading to stalled replication forks, DNA double-strand breaks, and chromosomal rearrangements [3]. The CKII phosphorylation site within E7(43-62) may modulate these activities, as phosphorylation status influences E7's ability to interact with replication and stress response factors. The resulting genomic instability is a hallmark of HPV-associated high-grade neoplasias and cancers [1] [3].
Table 2: Mechanisms of E7(43-62)-Associated Genomic Instability
Mechanism | Molecular Trigger | Consequence | Experimental Evidence |
---|---|---|---|
Centrosome Overduplication | pRB degradation (LXCXE), CKII phosphorylation | Multipolar mitoses, aneuploidy | HPV16 E7 induces centrosome abnormalities; E6/E7 cooperate [7] |
Replication Stress | Unscheduled S-phase entry; potential interactions with replication machinery | DNA breaks, chromosomal rearrangements | E7 expression correlates with DNA damage markers [3] |
Abnormal Mitotic Fidelity | Centrosome defects; altered regulation of mitotic kinases | Chromosome missegregation | Increased lagging chromosomes, micronuclei [3] [7] |
Claspin Degradation | Impaired Chk1 activation | Defective replication checkpoint response | Contributes to survival with DNA damage [3] |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0